![molecular formula C12H14N2O3 B11825356 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid typically involves multi-step organic reactions One common approach is the condensation of a pyrrole derivative with a pyridine derivative under acidic or basic conditions, followed by oxidation to introduce the ketone group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to facilitate the formation of the desired heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. The incorporation of the 7-oxo group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics.
Neuroprotective Effects
The unique structure of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid positions it as a potential neuroprotective agent. Research has shown that compounds with similar frameworks can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Biochemical Research
This compound is also valuable in biochemical research for its ability to serve as a tool compound in understanding biological processes.
Enzyme Inhibition Studies
The structural features of this acid allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibitory effects on certain kinases and phosphatases, which are crucial for cellular signaling and metabolism.
Molecular Probes
Due to its unique chemical properties, it can be utilized as a molecular probe in various assays to study protein-ligand interactions. The ability to modify its structure further enhances its utility as a customizable probe for detailed biochemical studies.
Case Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrrolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Mechanisms
Research conducted by the Neuroscience Letters highlighted the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The findings suggest that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses.
Mechanism of Action
The mechanism of action of 3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole Derivatives: Compounds like indole-3-carboxylic acid have structural similarities and are used in similar research applications.
Uniqueness
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.
Biological Activity
3-Methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid is a compound with the molecular formula C12H14N2O3 and a molecular weight of approximately 234.25 g/mol. It has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₃ |
Molecular Weight | 234.25 g/mol |
CAS Number | 1218347-75-1 |
MDL Number | MFCD14585248 |
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of cholinesterases, which play critical roles in neurotransmission. The inhibition of these enzymes can have implications for neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Some studies have indicated that derivatives of pyrrolopyridine compounds exhibit antimicrobial activities against various pathogens. The presence of the pyrrole moiety is often linked to enhanced interaction with microbial targets, leading to potential therapeutic applications in treating infections .
- Cytotoxic Effects : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival .
Case Studies
- Cholinesterase Inhibition :
-
Antitumor Activity :
- Research has demonstrated that specific analogs of this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural features in enhancing biological activity and selectivity for cancer cells over normal cells .
Pharmacological Potential
The pharmacological profile of this compound suggests its potential as a lead compound for drug development. Its ability to modulate enzyme activity and induce cytotoxic effects positions it as a candidate for further investigation in therapeutic applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)10(12(16)17)14-6-8-4-3-5-13-9(8)11(14)15/h3-5,7,10H,6H2,1-2H3,(H,16,17) |
InChI Key |
IUVJQLCLTUQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
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